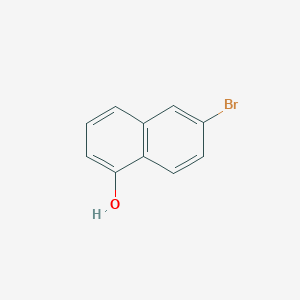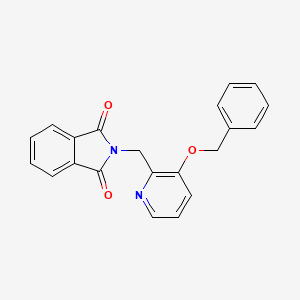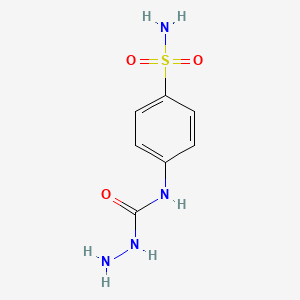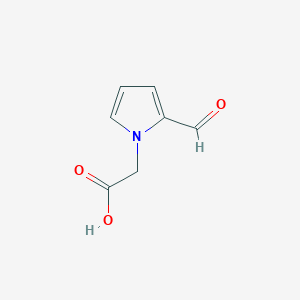
(2-formyl-1H-pyrrol-1-yl)acetic acid
Übersicht
Beschreibung
The compound (2-formyl-1H-pyrrol-1-yl)acetic acid is a derivative of pyrrole, which is a five-membered heterocyclic aromatic organic compound. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their synthesis methods can offer insights into its potential properties and synthesis pathways.
Synthesis Analysis
The synthesis of pyrrole derivatives is a topic of interest due to their potential biological activities and applications in various fields. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is achieved through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates . This method demonstrates the potential for creating complex pyrrole derivatives through multi-step reactions that may be applicable to the synthesis of (2-formyl-1H-pyrrol-1-yl)acetic acid.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can vary significantly, influencing their physical and chemical properties. For example, the monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid exhibits a non-planar structure with the aromatic ring angled relative to the carboxyl plane . This suggests that the molecular structure of (2-formyl-1H-pyrrol-1-yl)acetic acid could also exhibit non-planarity, potentially affecting its reactivity and interactions.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including radical synthesis. Pyrrol-2-acetic acids have been generated using I-transfer radical addition of iodoacetic acids to pyrrole . This indicates that (2-formyl-1H-pyrrol-1-yl)acetic acid may also be synthesized or modified through radical reactions or other chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structures. For example, the compound 2-oxo-1,2-dihydropyridine-1-acetic acid forms one-dimensional folded chain structures in the solid state due to intermolecular hydrogen bonds . This highlights the importance of hydrogen bonding in determining the solid-state structure of such compounds, which could be relevant for (2-formyl-1H-pyrrol-1-yl)acetic acid as well.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Indolizines and Pyrrolo [1,2-a]pyrazines
- Application Summary: This compound is used as a building block for the synthesis of indolizines and pyrrolo [1,2-a]pyrazines, which show potent antifungal activity .
- Methods of Application: The enaminones were prepared with a straightforward method, reacting the corresponding alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, and 2-(2-formyl-1H-pyrrol-1-yl)acetophenones with DMFDMA . For the elaboration of pyrrolo [1,2-a]pyrazines, the potential of the annulation of 2-formylpyrrole-based enaminones in the presence of ammonium acetate was evaluated .
- Results or Outcomes: The antifungal activity of the series of substituted pyrroles, pyrrole-based enaminones, pyrrolo [1,2-a]pyrazines, and indolizines was evaluated on six Candida spp., including two multidrug-resistant ones . Most test compounds produced a more robust antifungal effect compared to the reference drugs .
2. Inhibition of Aldose Reductase
- Application Summary: PBA methyl ether 66, a derivative of 2-formylpyrrole, was found to inhibit rat lens aldose reductase .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: PBA methyl ether 66 was found to inhibit rat lens aldose reductase with an IC50 of 39.71 ± 1.77 μM .
3. Maillard Reaction Products
- Application Summary: 2-Formylpyrroles are ubiquitous in nature, arising from the non-enzymatic Maillard reactions of amines and sugars . These Maillard products display interesting biological activities including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The Maillard reaction products have shown various biological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
Safety And Hazards
Zukünftige Richtungen
The future directions for the research and application of “(2-formyl-1H-pyrrol-1-yl)acetic acid” and other pyrrole derivatives could involve further exploration of their diverse biological activities . For instance, they could be studied for their potential roles in the prevention and treatment of lifestyle diseases .
Eigenschaften
IUPAC Name |
2-(2-formylpyrrol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h1-3,5H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNKRZLHJSBDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499111 | |
| Record name | (2-Formyl-1H-pyrrol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-formyl-1H-pyrrol-1-yl)acetic acid | |
CAS RN |
67451-42-7 | |
| Record name | (2-Formyl-1H-pyrrol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)
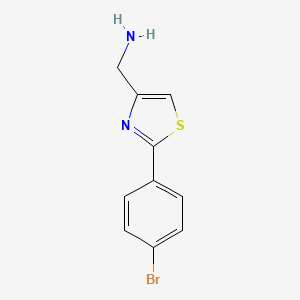
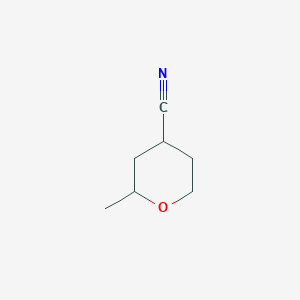
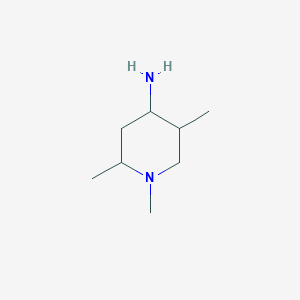
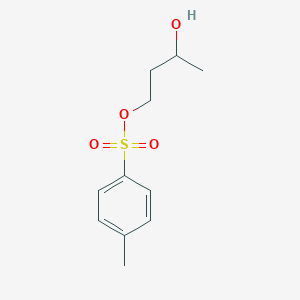
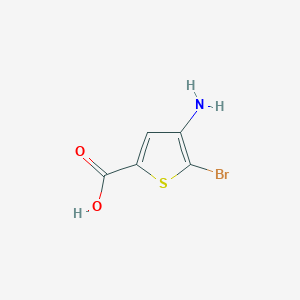

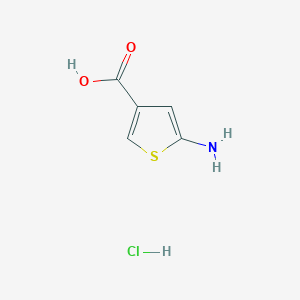

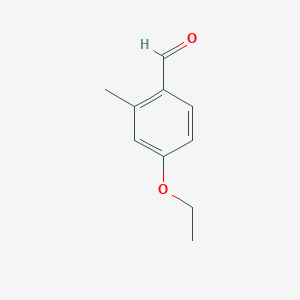
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)
